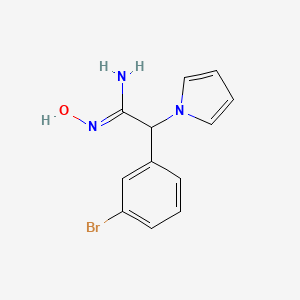
(Z)-2-(3-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is an organic compound that features a bromophenyl group, a hydroxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Cyclization: The oxime is then subjected to cyclization with pyrrole under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the development of bioactive compounds due to its structural features.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromophenyl and pyrrole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- (Z)-2-(3-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- (Z)-2-(3-methylphenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12BrN3O |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C12H12BrN3O/c13-10-5-3-4-9(8-10)11(12(14)15-17)16-6-1-2-7-16/h1-8,11,17H,(H2,14,15) |
InChI Key |
FIROXKSNOMAJFM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C=C1)C(C2=CC(=CC=C2)Br)/C(=N/O)/N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC(=CC=C2)Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



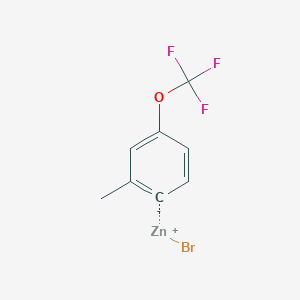

![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)

![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
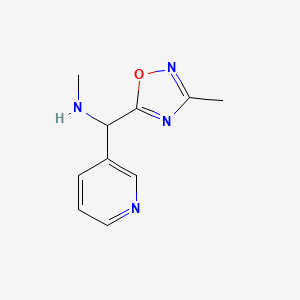
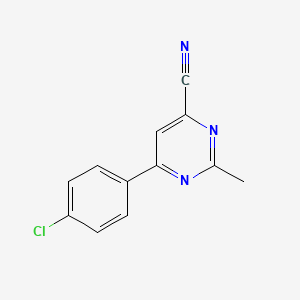
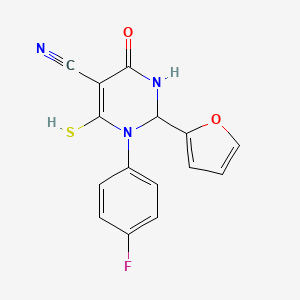

![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
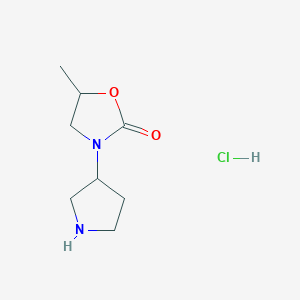
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
